molecular formula C23H23N3O4S B15108056 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B15108056
M. Wt: 437.5 g/mol
InChI Key: BUICCJBRSCCSGT-UHFFFAOYSA-N
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Description

This compound belongs to the class of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives, which are characterized by a bicyclic thiophene core fused with a cyclopentane ring. The target molecule features a 4-methoxyphenoxy acetyl group at the 2-amino position and a pyridin-3-ylmethyl substituent on the carboxamide nitrogen.

For instance, highlights the use of thiocarbamoyl precursors cyclized with chloroacetone, suggesting a plausible pathway for synthesizing the target compound’s thiophene core .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-29-16-7-9-17(10-8-16)30-14-20(27)26-23-21(18-5-2-6-19(18)31-23)22(28)25-13-15-4-3-11-24-12-15/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

BUICCJBRSCCSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities where available:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Features
Target Compound 4-Methoxyphenoxy acetyl, Pyridin-3-ylmethyl C₂₃H₂₃N₃O₄S ~453.5 (estimated) Not reported Not reported High lipophilicity (predicted XLogP ~4.5); potential CNS penetration
Compound 32 () 2-Fluorobenzoyl, Pyridinylmethyl C₂₂H₁₈FN₃O₂S 407.46 184–185 37% Antiviral activity against influenza polymerase; moderate solubility
Compound 20 () 2-Fluorobenzoyl, Cycloheptathiophene C₂₀H₁₇FN₂O₂S 368.42 233–234 40% Extended ring system; higher thermal stability
KuSaSch100 () 4-Chlorophenyl, Phenyl C₂₃H₁₉ClN₂O₂S 422.92 <250 47% Antiplasmodial activity (IC₅₀ < 1 µM); chloro group enhances potency
C22 () Cyano, Oxazol-2-yl C₂₂H₁₈N₄O₂S 408.47 Not reported Not reported Anti-breast cancer activity; cyano group may improve target binding
CAS 352339-95-8 () 2,2-Dimethylpropanoyl, 4-Methylphenyl C₂₀H₂₄N₂O₂S 356.48 Not reported Not reported Simplified substituents; lower molecular weight
Ethyl 2-[(4-phenylbenzoyl)amino]-... () 4-Phenylbenzoyl, Ethyl ester C₂₄H₂₁NO₃S 391.5 Not reported Not reported High XLogP (5.9); ester group may reduce metabolic stability

Structural and Functional Insights

  • Substituent Effects: The 4-methoxyphenoxy acetyl group in the target compound likely increases lipophilicity compared to simpler acyl groups (e.g., 2-fluorobenzoyl in Compound 32) . This could enhance blood-brain barrier penetration, making it suitable for CNS targets. Pyridin-3-ylmethyl vs. Pyridinylmethyl (Compound 32): The positional isomerism of the pyridine ring may alter binding affinities. For example, the 3-pyridinyl position could favor interactions with kinases or neurotransmitter receptors .
  • Biological Activity :

    • Compounds with halogenated aryl groups (e.g., KuSaSch100’s 4-chlorophenyl) show enhanced antiplasmodial activity, suggesting that electron-withdrawing substituents improve target engagement . The target compound’s methoxy group, being electron-donating, may shift activity toward different targets.
    • Ester vs. Carboxamide ( vs. Target): Ethyl esters () are prone to hydrolysis, whereas the carboxamide in the target compound may offer better metabolic stability .
  • Synthetic Challenges :

    • Lower yields in Compound 32 (37%) and KuSaSch100 (47%) highlight the difficulty of introducing bulky substituents during cyclization steps . The target compound’s synthesis may face similar challenges.

Key Research Findings

Thermal Stability : Compounds with larger ring systems (e.g., Compound 20’s cycloheptathiophene) exhibit higher melting points (>230°C), suggesting improved crystallinity and stability .

Antiplasmodial vs. Antiviral Activity : Chlorophenyl derivatives (KuSaSch100) target malaria parasites, while fluorobenzoyl analogs (Compound 32) inhibit viral polymerases, underscoring the role of substituents in selectivity .

Computational Predictions : The target compound’s estimated XLogP (~4.5) aligns with orally bioavailable drugs, though its pyridinyl group may require formulation adjustments to mitigate solubility issues .

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